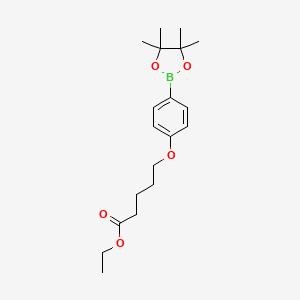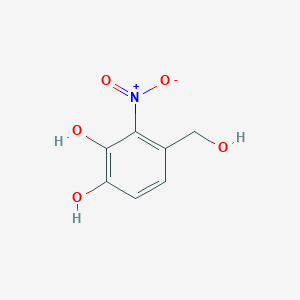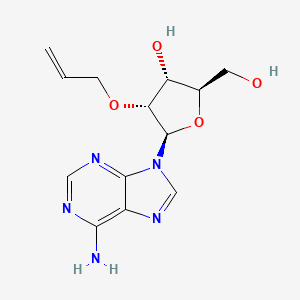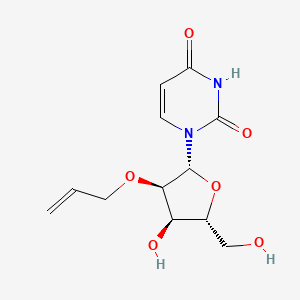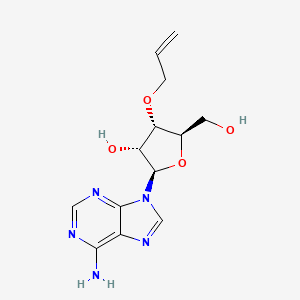
3'-O-Allyladenosine
描述
3’-O-Allyladenosine is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of adenosine receptors. This compound is characterized by the presence of an allyl group attached to the 3’ position of the adenosine molecule. It is a white to off-white powder with a molecular formula of C13H17N5O4 and a molecular weight of 307.31 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Allyladenosine typically involves the allylation of adenosine. One common method is the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3’-O-Allyladenosine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of enzymatic synthesis has also been explored, where enzymes like poly(U) polymerase mutants are used to incorporate the allyl group into the nucleoside .
化学反应分析
Types of Reactions: 3’-O-Allyladenosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The double bond in the allyl group can be reduced to form propyl derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of propyladenosine.
Substitution: Formation of thioether or amine derivatives.
科学研究应用
3’-O-Allyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Investigates the role of adenosine receptors in various physiological processes.
Medicine: Potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and immune responses.
Industry: Used in the development of novel pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of 3’-O-Allyladenosine involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological effects. The allyl group modification enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes. This interaction leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels .
相似化合物的比较
2’-O-Allyladenosine: Similar structure but with the allyl group at the 2’ position.
2’-O-Methyladenosine: Contains a methyl group instead of an allyl group.
3’-O-Methyladenosine: Contains a methyl group at the 3’ position
Uniqueness: 3’-O-Allyladenosine is unique due to its specific modification at the 3’ position, which provides distinct biochemical properties. This modification enhances its stability and binding affinity to adenosine receptors, making it a valuable tool in biochemical and pharmacological research.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUYHOEDIRMCE-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)
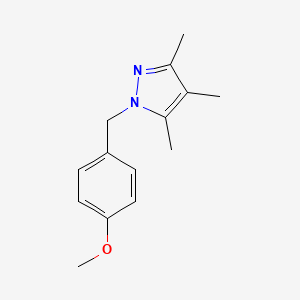
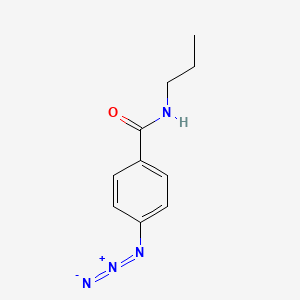
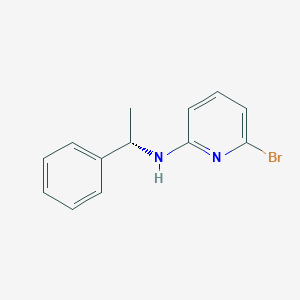
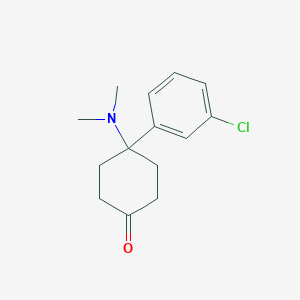
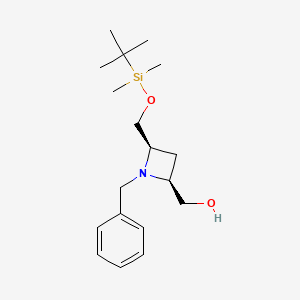
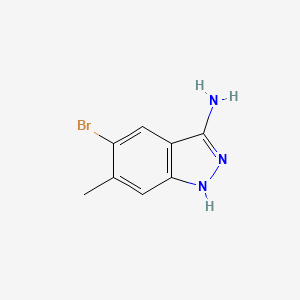
![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
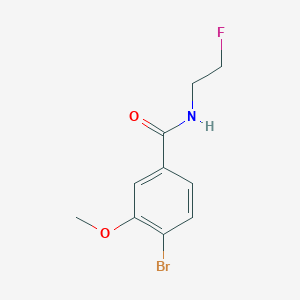
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)
